2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Overview
Description
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the reaction of piperidine with a suitable thiazole derivative under controlled conditions. The boronic ester group is then introduced through a subsequent reaction with a boronic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted derivatives where the piperidine or boronic ester groups are modified.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its unique structure allows for selective binding to specific targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the synthesis of pharmaceuticals with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the development of new catalysts.
Mechanism of Action
The mechanism by which 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The thiazole ring can interact with nucleophiles, leading to the formation of stable complexes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Nucleophiles: The thiazole ring can interact with nucleophilic sites in biological macromolecules, affecting their function.
Comparison with Similar Compounds
2-(Piperidin-1-yl)benzaldehyde
1-(Piperidin-1-yl)ethanone
2-Phenyl-1-(piperidin-1-yl)ethanone
Uniqueness: 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its boronic ester group, in particular, provides a distinct advantage in cross-coupling reactions and biological interactions.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for future developments in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-16-12(20-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXAUJQRJWQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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